molecular formula C14H12Br2O B1313084 4,4'-Oxybis((bromomethyl)benzene) CAS No. 4542-75-0

4,4'-Oxybis((bromomethyl)benzene)

Cat. No.: B1313084
CAS No.: 4542-75-0
M. Wt: 356.05 g/mol
InChI Key: QPSFOUFNVQVKKJ-UHFFFAOYSA-N
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Preparation Methods

4,4’-Oxybis((bromomethyl)benzene) can be synthesized through several methods. One common synthetic route involves the bromination of 4,4’-oxybis(methylbenzene) using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination of the methyl groups. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,4’-Oxybis((bromomethyl)benzene) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,4’-Oxybis((bromomethyl)benzene) involves its ability to undergo various chemical reactions, leading to the formation of different products. Additionally, the compound’s structure allows it to interact with different molecular targets and pathways, making it useful in the development of new drugs and materials .

Properties

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFOUFNVQVKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437683
Record name 1,1'-Oxybis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4542-75-0
Record name 1,1′-Oxybis[4-(bromomethyl)benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4542-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Oxybis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-oxybis[4-(bromomethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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